(2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide
Description
The compound “(2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide” is a heterocyclic acrylamide derivative featuring a unique combination of pharmacologically relevant moieties. Its structure includes:
- A 3-methoxyphenyl substituent at the α-position of the acrylamide, contributing electron-donating effects and modulating lipophilicity.
- A 1,2,4-oxadiazole ring linked to a 5-methyl-1,2-oxazol-3-yl group via a methylene bridge. These heterocycles are known for their metabolic stability and bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-8-14(20-24-11)17-19-16(25-21-17)10-18-15(22)7-6-12-4-3-5-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,18,22)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHTICXFMDXRV-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the oxazole ring: This involves the cyclization of α-haloketones with nitriles or amidines.
Coupling reactions: The final step involves coupling the oxadiazole and oxazole intermediates with the methoxyphenylprop-2-enamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form saturated amides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
(2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers or materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Critical Analysis of Substituent Effects
Heterocycle Variations: The target compound’s 1,2-oxazole and 1,2,4-oxadiazole rings differ from the thiazole and 1,3,4-oxadiazole systems in and . The 1,2,4-oxadiazole in the target compound is structurally distinct from the 1,3,4-oxadiazole in , with differences in ring strain and electronic properties influencing metabolic stability .
Substituent Position and Electronic Effects: The 3-methoxyphenyl group (meta-substitution) in the target compound may create steric hindrance or electronic effects distinct from the 4-methoxyphenyl (para-substitution) in . Para-substituted analogs often exhibit improved planarity and membrane permeability . The 5-methyl-1,2-oxazol-3-yl group in the target compound introduces steric bulk compared to the 2-amino-1,3-thiazol-4-yl group in , which contains a reactive amino group for additional interactions .
Backbone Configuration and Linkers: The Z-configured acrylamide in the target compound may enforce a cisoid conformation, contrasting with transoid geometries in E-isomers. This could optimize binding to hydrophobic pockets in biological targets. The methylene bridge in the target compound (vs.
Research Findings and Implications
- Bioactivity : Compounds with 1,2,4-oxadiazole and oxazole moieties (like the target) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The meta-methoxy group may enhance selectivity for specific kinase isoforms .
- Synthetic Feasibility : The absence of sulfur in the target compound simplifies synthesis compared to thiazole-containing analogs, which require CS₂/KOH-mediated cyclization () .
- Physicochemical Properties : The target’s molecular weight (349.36) and logP (estimated >2.5) suggest moderate bioavailability, though the lack of ionizable groups may limit solubility in aqueous media.
Biological Activity
The compound (2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide represents a novel class of oxadiazole derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of a prop-2-enamide core linked to a methoxyphenyl group and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole ring have demonstrated effectiveness against various bacterial strains. In a comparative study, certain oxadiazole derivatives were found to be more active than ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| This compound | 6 | 12 |
The above table indicates that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assessments are critical for determining the safety profile of new compounds. In studies involving L929 mouse fibroblast cells, various oxadiazole derivatives were tested for their cytotoxic effects. Notably, some derivatives showed increased cell viability at lower concentrations, suggesting potential therapeutic benefits without significant toxicity .
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
These results indicate that while some concentrations lead to reduced cell viability, others enhance metabolic activity, highlighting the need for careful dose optimization in therapeutic applications.
The antimicrobial mechanism of action for oxadiazole derivatives is believed to involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For example, studies have indicated that these compounds may inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is vital for their growth and virulence .
Case Studies and Research Findings
Recent studies have focused on synthesizing new oxadiazole derivatives and evaluating their biological activities. One study highlighted the synthesis of a series of substituted oxadiazoles that exhibited strong antitubercular activity against Mycobacterium bovis . Molecular docking studies further supported these findings by demonstrating favorable binding affinities to key bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
